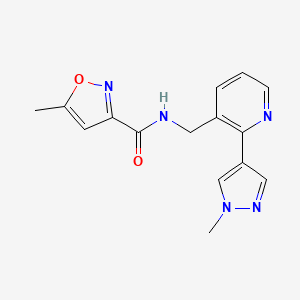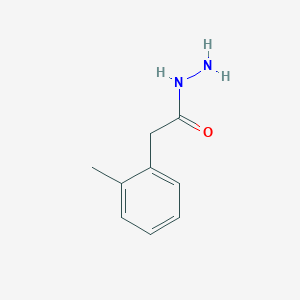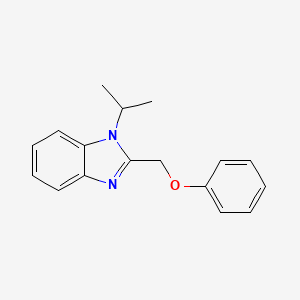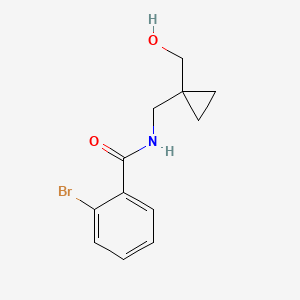![molecular formula C21H23FN2O4 B2702586 [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1794909-26-4](/img/structure/B2702586.png)
[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate” is a chemical compound that contains a piperazine moiety . Piperazine derivatives are known to have various therapeutic potentials . They are often used in the development of drugs for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Applications De Recherche Scientifique
Identification and Analysis of New Chemical Entities
- The identification of new designer drugs, including piperazine derivatives, highlights the ongoing challenges in forensic toxicology to detect novel psychoactive substances in illegal products. This research emphasizes the importance of developing analytical methods to identify and characterize these compounds to address public health concerns Uchiyama et al., 2013.
Synthesis and Process Optimization
- Research on the scale-up synthesis of dopamine uptake inhibitors showcases advancements in chemical synthesis, focusing on optimizing processes to improve yield, reduce environmental impact, and eliminate the need for chromatographic purifications. Such studies are crucial for the pharmaceutical industry to manufacture active pharmaceutical ingredients more efficiently and sustainably Ironside et al., 2002.
Analytical Chemistry and Quality Control
- The determination of the impurity profile of drug substances is essential for ensuring the safety and efficacy of pharmaceuticals. Studies like the one conducted by Thomasberger et al. (1999), employing liquid chromatography-mass spectrometry (LC-MS) for impurity profiling, are fundamental in the pharmaceutical industry for quality control and regulatory compliance.
Exploration of Serotonergic Activity
- Research into the serotonergic system, including the synthesis and biological evaluation of serotonin-selective reuptake inhibitors (SSRIs), is significant for developing treatments for depression and other psychiatric disorders. Studies exploring the synthesis of compounds with potentially improved adverse reaction profiles contribute to the search for better therapeutic options Dorsey et al., 2004.
Receptor Imaging and Drug Design
- The development of radiolabeled compounds for positron emission tomography (PET) imaging of 5-HT1A receptors is a key area of research in neuroscience and pharmacology. Such studies aid in understanding the role of serotonergic neurotransmission in various psychiatric and neurological disorders and in the development of targeted therapies Plenevaux et al., 2000.
Antimicrobial and Antifungal Applications
- The synthesis and evaluation of novel compounds with antimicrobial and antifungal activities are crucial for addressing the growing issue of antibiotic resistance. Research in this area contributes to the discovery of new therapeutic agents capable of treating resistant infections Gul et al., 2019.
Orientations Futures
The future directions for the study of “[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate” could involve further exploration of its therapeutic potential , particularly in relation to its interaction with alpha1-adrenergic receptors . Further studies could also focus on elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with alpha1-adrenergic receptors , which are among the most studied G protein-coupled receptors . These receptors are significant targets for various neurological conditions treatment .
Mode of Action
Compounds with similar structures have been found to show alpha1-adrenergic affinity . This suggests that [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate may interact with its targets in a similar manner.
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Compounds with similar structures have been found to exhibit an acceptable pharmacokinetic profile .
Result of Action
Compounds with similar structures have been found to have therapeutic potential for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Propriétés
IUPAC Name |
[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-27-19-7-5-18(6-8-19)23-9-11-24(12-10-23)20(25)15-28-21(26)14-16-3-2-4-17(22)13-16/h2-8,13H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUGISVORNEDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2702505.png)


![2-(4-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2702509.png)
![tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate](/img/structure/B2702510.png)
![3-(3,5-dimethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702514.png)


![Methyl 5-methyl-4-[3-(prop-2-enoylamino)propanoylamino]thiophene-2-carboxylate](/img/structure/B2702517.png)
![methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate](/img/structure/B2702520.png)

![2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2702524.png)
![N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2702525.png)
